molecular formula C9H7N3O B8430253 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde

6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde

Cat. No.: B8430253
M. Wt: 173.17 g/mol
InChI Key: WFIMJLXQFDEMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring, which is then reacted with a pyridine derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include 6-(1H-pyrazol-3-yl)pyridine-2-carboxylic acid from oxidation, 6-(1H-pyrazol-3-yl)pyridine-2-methanol from reduction, and various substituted derivatives from substitution reactions.

Mechanism of Action

The mechanism of action of 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand that binds to metal centers, forming complexes that can catalyze various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-pyridine derivatives such as 2,6-di(1H-pyrazol-3-yl)pyridine and 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine .

Uniqueness

What sets 6-(1H-pyrazol-3-yl)pyridine-2-carboxaldehyde apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective as a ligand in coordination chemistry and as a scaffold in drug design .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

6-(1H-pyrazol-5-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H7N3O/c13-6-7-2-1-3-8(11-7)9-4-5-10-12-9/h1-6H,(H,10,12)

InChI Key

WFIMJLXQFDEMPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=NN2)C=O

Origin of Product

United States

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